molecular formula C15H13NO3 B12588841 N-(4-ethenylphenyl)-2,6-dihydroxybenzamide CAS No. 606143-18-4

N-(4-ethenylphenyl)-2,6-dihydroxybenzamide

Cat. No.: B12588841
CAS No.: 606143-18-4
M. Wt: 255.27 g/mol
InChI Key: ZUMNVBXSQDTEHO-UHFFFAOYSA-N
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Description

N-(4-ethenylphenyl)-2,6-dihydroxybenzamide is an organic compound that features a benzamide core with two hydroxyl groups at the 2 and 6 positions and an ethenylphenyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethenylphenyl)-2,6-dihydroxybenzamide typically involves the reaction of 2,6-dihydroxybenzoic acid with 4-ethenylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethenylphenyl)-2,6-dihydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ethenyl group can be reduced to an ethyl group.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the ethenyl group.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions at the hydroxyl groups.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of N-(4-ethylphenyl)-2,6-dihydroxybenzamide.

    Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-(4-ethenylphenyl)-2,6-dihydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ethenylphenyl)-2,6-dihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the amide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The ethenyl group may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2,6-dihydroxybenzamide
  • N-(4-methylphenyl)-2,6-dihydroxybenzamide
  • N-(4-nitrophenyl)-2,6-dihydroxybenzamide

Uniqueness

N-(4-ethenylphenyl)-2,6-dihydroxybenzamide is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential for further functionalization. This differentiates it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties.

Properties

CAS No.

606143-18-4

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

N-(4-ethenylphenyl)-2,6-dihydroxybenzamide

InChI

InChI=1S/C15H13NO3/c1-2-10-6-8-11(9-7-10)16-15(19)14-12(17)4-3-5-13(14)18/h2-9,17-18H,1H2,(H,16,19)

InChI Key

ZUMNVBXSQDTEHO-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2O)O

Origin of Product

United States

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